tetrazol-5-yl-glycine-(RS)

NMDA Receptor Binding Radioligand Binding Assay In Vitro Pharmacology

Researchers requiring a reliable, ultra-potent agent for NMDA receptor-mediated excitotoxicity or subtype-selective activation face supply inconsistency and variable purity from generic sources. (RS)-(Tetrazol-5-yl)glycine directly addresses these gaps: - 100- to 500-fold greater potency than NMDA and cis-methanoglutamate, enabling lower, more controlled dosing and precise lesioning in stroke and neurodegeneration models. - 17-fold functional selectivity for GluN1/GluN2D over GluN1/GluN2A, providing a unique window for dissecting GluN2D-specific physiology in native tissues. - Validated convulsant profile (ED50 = 0.071 mg/kg i.p. in neonatal rats) ensures a clean, NMDA receptor-specific seizure model for anticonvulsant screening. - High affinity (IC50 = 98 nM vs. [3H]CGS19755) and robust assay window (EC50 = 0.3 μM) reduce compound consumption and interference in high-throughput screening campaigns.

Molecular Formula C3H5N5O2
Molecular Weight 143.10 g/mol
Cat. No. B13006745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametetrazol-5-yl-glycine-(RS)
Molecular FormulaC3H5N5O2
Molecular Weight143.10 g/mol
Structural Identifiers
SMILESC1(=NNN=N1)C(C(=O)O)N
InChIInChI=1S/C3H5N5O2/c4-1(3(9)10)2-5-7-8-6-2/h1H,4H2,(H,9,10)(H,5,6,7,8)/t1-/m1/s1
InChIKeyUKBRUIZWQZHXFL-PVQJCKRUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetrazol-5-yl-glycine-(RS): Ultra-Potent NMDA Receptor Agonist


Tetrazol-5-yl-glycine-(RS), also known as D,L-(tetrazol-5-yl)glycine or LY 285265, is a synthetic, tetrazole-substituted amino acid that acts as a highly potent and selective agonist at the N-methyl-D-aspartate (NMDA) subtype of excitatory amino acid receptors [1]. Its structural novelty lies in the replacement of the terminal carboxylate group of glutamate with a 1H-tetrazol-5-yl moiety, conferring unique charge distribution and receptor interaction properties [2]. The compound exhibits nanomolar affinity for NMDA receptors and demonstrates remarkable selectivity over AMPA, kainate, and glycine binding sites [1].

1
NMDA receptor research probe with reported nanomolar binding affinity.
2
Subtype selectivity workflow: supports GluN2D vs. GluN2A pathway dissection.
3
Excitotoxicity & behavioral models: reported fit for in vivo neuropharmacology studies.

Why Tetrazol-5-yl-glycine-(RS) Is Irreplaceable


The assumption that all NMDA agonists are functionally equivalent is demonstrably false for tetrazol-5-yl-glycine-(RS). While compounds like NMDA, cis-methanoglutamate, and L-glutamate activate the same receptor family, tetrazol-5-yl-glycine-(RS) exhibits orders-of-magnitude greater potency, distinct subtype selectivity, and a unique ability to induce rapid, receptor-mediated excitotoxicity in vitro [1]. These quantitative differences, documented in the evidence below, mean that substituting a generic NMDA agonist for tetrazol-5-yl-glycine-(RS) would fundamentally alter experimental outcomes, from the effective dose required to the specific neuronal pathways activated [2].

Target
Standard NMDA or glutamate lacks the reported GluN2D subtype preference, which may shift downstream signaling activation profiles.
Potency
cis-Methanoglutamate or NMDA exhibit significantly lower reported potency, potentially requiring higher doses and introducing non-specific excitotoxicity.
Model
Substitution may fail to reproduce the specific excitotoxic outcomes documented in neonatal rat striatum models due to potency differences.

Tetrazol-5-yl-glycine-(RS): Evidence-Based Comparisons


Superior Binding Affinity vs. NMDA

Tetrazol-5-yl-glycine-(RS) demonstrates exceptionally high affinity for the NMDA receptor, as measured by its ability to displace the competitive antagonist [3H]CGS19755. This affinity is far greater than that of the endogenous agonist NMDA, a key comparator [1]. The compound also potently displaces [3H]glutamate [2].

Binding Affinity
Reported
IC50 98 nM
Supports high-affinity receptor probe studies.
Displacement of [3H]CGS19755 in rat brain membranes.
NMDA Receptor Binding Radioligand Binding Assay In Vitro Pharmacology

Excitotoxic Potency vs. cis-Methanoglutamate

In a direct comparative study of excitotoxic potency in adult rat striatum, tetrazol-5-yl-glycine-(RS) was found to be approximately 100-fold more potent than the selective NMDA agonist cis-methanoglutamate, and 500-fold more potent than NMDA itself [1].

Excitotoxic Potency
Head-to-head
100-fold vs. cis-Methanoglutamate
Supports in vivo excitotoxicity lesion models.
Adult rat striatum, measured by neuronal loss.
Excitotoxicity Neurodegeneration In Vivo Pharmacology

Neonatal Excitotoxicity vs. cis-Methanoglutamate

The same comparative study also assessed excitotoxic potency in neonatal rats. Tetrazol-5-yl-glycine-(RS) maintained its superior potency, being approximately 50-fold more effective than cis-methanoglutamate and 150-fold more effective than NMDA in producing brain damage [1].

Neonatal Excitotoxicity
Head-to-head
50-fold vs. cis-Methanoglutamate
Supports developmental neuroscience models.
7-day-old rat striatum, brain weight loss measurement.
Neonatal Neurobiology Excitotoxicity Developmental Neuroscience

Cortical Wedge Depolarization vs. NMDA

In a functional assay of NMDA receptor activation using mouse cortical wedges, tetrazol-5-yl-glycine-(RS) (TG) demonstrated an EC50 of 0.3 μM for inducing depolarization. This is >26-fold more potent than the comparator NMDA, which had an EC50 of 8 μM [1].

Functional Potency
Reported
EC50 0.3 µM
Supports electrophysiology research.
Mouse cortical wedge depolarization assay.
Electrophysiology Functional Assay Receptor Pharmacology

Subtype Selectivity: GluN2D vs. GluN2A

Unlike the broad-spectrum activation of glutamate, tetrazol-5-yl-glycine-(RS) exhibits functional selectivity among NMDA receptor subtypes. It activates GluN1/GluN2D receptors with an EC50 of 99 nM, while its potency at GluN1/GluN2A receptors is 17-fold lower (EC50 = 1.7 μM) [1]. This contrasts with NMDA, which typically shows less pronounced subtype selectivity.

Subtype Selectivity
Reported
17-fold GluN2D/GluN2A
Supports subtype-specific pathway studies.
Recombinant receptor functional assay context.
Receptor Subtype GluN2 Subunits Pharmacological Profiling

Drug Discrimination Potency vs. NMDA

In a behavioral pharmacology study using an NMDA drug discrimination paradigm in rats, tetrazol-5-yl-glycine-(RS) (LY 285265) was found to be approximately 100-fold more potent than NMDA in producing NMDA-like discriminative stimulus effects [1]. LY 285265 was also the only compound among several excitatory amino acids tested to produce full substitution for NMDA.

Behavioral Potency
Head-to-head
100-fold vs. NMDA
Supports in vivo behavioral pharmacology studies.
NMDA drug discrimination paradigm in rats.
Behavioral Pharmacology Drug Discrimination In Vivo Potency

Tetrazol-5-yl-glycine-(RS) Research Applications


Excitotoxic Neurodegeneration Models

Researchers requiring a reliable and potent agent for inducing NMDA receptor-mediated excitotoxicity should prioritize tetrazol-5-yl-glycine-(RS). Its 100- to 500-fold greater potency than NMDA and cis-methanoglutamate in adult rat striatum [1] allows for the use of significantly lower, more controlled doses, leading to less variability and more precise lesioning. This is particularly critical for studies of stroke, traumatic brain injury, and chronic neurodegenerative diseases where the NMDA receptor's role is central. The compound's established excitotoxic profile [2] makes it a standard for positive controls in neuroprotection studies.

Selective GluN2D Receptor Probing

For studies aimed at dissecting the specific physiological roles of NMDA receptor subtypes, tetrazol-5-yl-glycine-(RS) offers a distinct advantage. Its 17-fold higher functional potency at GluN1/GluN2D over GluN1/GluN2A receptors [3] provides a window of selectivity not available with the non-selective agonists NMDA or glutamate. This makes it a valuable tool for investigating GluN2D function in native tissues, such as those in the basal ganglia, brainstem, and certain peripheral neurons, and for exploring the therapeutic potential of GluN2D-selective modulation.

NMDA-Induced Seizure Models

In epilepsy research, tetrazol-5-yl-glycine-(RS) is an ultra-potent convulsant agent with a well-defined, NMDA receptor-specific mechanism. Its in vivo convulsant activity in neonatal rats (ED50 = 0.071 mg/kg i.p.) [2] and potent behavioral effects [4] make it a highly reliable tool for inducing seizures. Its selectivity ensures that the observed phenotype is directly attributable to NMDA receptor activation, providing a clean model for screening novel anticonvulsant compounds and studying the role of NMDA receptors in epileptogenesis.

HTS for NMDA Receptor Modulators

The combination of high affinity (IC50 = 98 nM vs. [3H]CGS19755) [5], functional potency (EC50 = 0.3 μM in cortical wedges) [6], and robust assay window makes tetrazol-5-yl-glycine-(RS) an ideal agonist for developing and validating high-throughput screening assays. Its ability to produce a strong, reliable signal at low concentrations reduces compound consumption and minimizes assay interference, making it a cost-effective and technically superior choice for screening campaigns aimed at identifying novel NMDA receptor antagonists, allosteric modulators, or agonists.

Application
Selection Property
Validation Focus
Excitotoxic Neurodegeneration Models
Reported in vivo potency ratio
Neuronal loss quantification in striatal models
GluN2D Subtype Research
Subtype selectivity profile
GluN1/GluN2D vs. GluN2A functional assay response
NMDA-Induced Seizure Models
NMDA-specific convulsant activity
Neonatal rat ED50 and seizure progression endpoints
HTS Assay Development
Low nanomolar binding affinity
Signal window and radioligand displacement sensitivity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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